molecular formula C20H19N3O2S2 B2365851 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide CAS No. 380595-33-5

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide

Cat. No. B2365851
M. Wt: 397.51
InChI Key: VLEVQHHRRNMFAB-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical compound with the molecular formula C₁₂H₁₂N₂OS₂ and a molar mass of 264.37 g/mol . It is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “5-(4-Dimethylaminobenzylidene)-rhodanine” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

This compound has a melting point of 275 - 280 °C and decomposes at these temperatures . It has a bulk density of 225 kg/m3 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of various thiazolidinone derivatives, highlighting methodologies for creating compounds with potential biological activities. For example, studies on the synthesis of 4-thiazolidinones containing benzothiazole moiety have shown significant interest in their anticancer activity, demonstrating the versatility and applicability of these compounds in medicinal chemistry (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, the creation and analysis of supramolecular structures of 5-arylmethylene-2-thioxothiazolidin-4-ones have provided insights into the hydrogen-bonded dimers, chains of rings, and sheets, contributing to our understanding of their chemical behavior and potential applications (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Biological Activities

The research extends to evaluating the biological activities of thiazolidinone derivatives. Investigations into their anticancer properties have identified specific compounds exhibiting activity against various cancer cell lines, highlighting the therapeutic potential of these molecules (Havrylyuk et al., 2010). Furthermore, studies on novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors have explored their potential as anticonvulsant agents, underscoring the diversity of applications within the pharmacological domain (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer evaluations of thiazolidin-4-one derivatives have contributed valuable information regarding their efficacy. Some compounds have demonstrated significant antimicrobial activity, while others have shown promising anticancer effects, suggesting these derivatives could serve as leads for the development of new therapeutic agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Safety And Hazards

This compound is classified as highly hazardous to water (WGK 3) . It should be stored below +30°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues use container C .

properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEVQHHRRNMFAB-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide

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